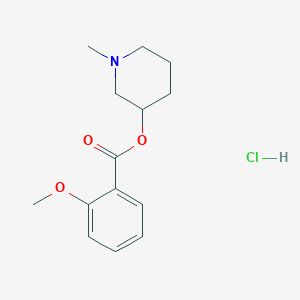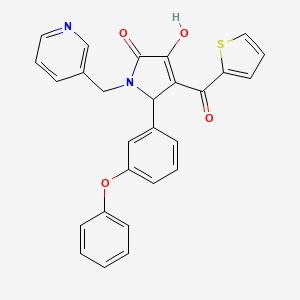
1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate
描述
1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate, commonly known as CPP, is a synthetic compound that belongs to the family of piperidine derivatives. CPP has been extensively studied for its potential use in scientific research as a tool for studying the N-methyl-D-aspartate (NMDA) receptor, which is a major neurotransmitter receptor in the central nervous system.
作用机制
CPP binds to the 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor at a site that is distinct from the glutamate binding site. When CPP binds to the receptor, it prevents the channel from opening, which reduces the flow of calcium ions into the cell. This inhibition of the this compound receptor can lead to a decrease in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
CPP has been shown to have a variety of biochemical and physiological effects. In animal studies, CPP has been shown to induce seizures, reduce learning and memory, and cause neurodegeneration. However, CPP has also been shown to have neuroprotective effects in certain models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using CPP in lab experiments is that it is a well-characterized and widely used pharmacological tool for studying the 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor. CPP is relatively easy to synthesize and has a high degree of purity. However, one limitation of using CPP is that it is a non-specific antagonist of the this compound receptor, which means that it can also affect other glutamate receptors and ion channels. Therefore, it is important to use appropriate controls and to interpret the results of experiments with CPP carefully.
未来方向
There are several future directions for research on CPP. One area of interest is the development of more selective 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor antagonists that can target specific subunits of the receptor. Another area of interest is the investigation of the role of the this compound receptor in neurodegenerative diseases and the potential therapeutic use of this compound receptor antagonists in these conditions. Additionally, there is growing interest in the use of CPP as a tool for studying the role of the this compound receptor in psychiatric disorders, such as schizophrenia and depression.
Conclusion
In conclusion, CPP is a synthetic compound that has been extensively studied for its potential use in scientific research as a tool for studying the this compound receptor. CPP is a non-competitive antagonist of the this compound receptor and can be used to investigate the role of the this compound receptor in various physiological and pathological processes. CPP has a variety of biochemical and physiological effects, and it is important to use appropriate controls and to interpret the results of experiments with CPP carefully. There are several future directions for research on CPP, including the development of more selective this compound receptor antagonists and the investigation of the role of the this compound receptor in neurodegenerative diseases and psychiatric disorders.
科学研究应用
CPP is widely used in scientific research as a pharmacological tool to study the 1-(2-chlorobenzyl)-4-(1-pyrrolidinyl)piperidine oxalate receptor. The this compound receptor plays a critical role in synaptic plasticity, learning, and memory. CPP is a non-competitive antagonist of the this compound receptor, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. By blocking the this compound receptor, CPP can be used to investigate the role of the this compound receptor in various physiological and pathological processes, such as stroke, epilepsy, and neurodegenerative diseases.
属性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-pyrrolidin-1-ylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2.C2H2O4/c17-16-6-2-1-5-14(16)13-18-11-7-15(8-12-18)19-9-3-4-10-19;3-1(4)2(5)6/h1-2,5-6,15H,3-4,7-13H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJGMTZBVAYDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(2S*,4R*,6S*)-4-(acetylamino)-6-benzyltetrahydro-2H-pyran-2-yl]phenyl}acetamide](/img/structure/B3969218.png)
![2-(4-{1-[(9-ethyl-9H-carbazol-3-yl)methyl]-4-piperidinyl}-1-piperazinyl)ethanol ethanedioate (salt)](/img/structure/B3969225.png)

![[4-(2-bromo-4-nitrophenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3969242.png)
![ethyl {4-[(8-fluoroquinolin-2-yl)carbonyl]morpholin-3-yl}acetate](/img/structure/B3969263.png)
![1-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-(2-methoxyphenyl)piperazine trifluoroacetate](/img/structure/B3969264.png)
![1-(2-methoxyphenyl)-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969271.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3969276.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B3969277.png)
![10-allyl-9-methyl-12-(4-morpholinylcarbonyl)-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B3969292.png)

![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-pyrrolidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3969306.png)
![2-[4-(1-cycloheptyl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3969315.png)
![9-(methylthio)acenaphtho[1,2-e][1,2,4]triazine](/img/structure/B3969319.png)